5-(Chloromethyl)isoxazole-3-carboxylic acid

Vue d'ensemble

Description

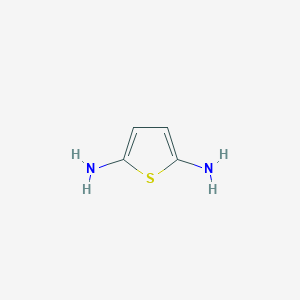

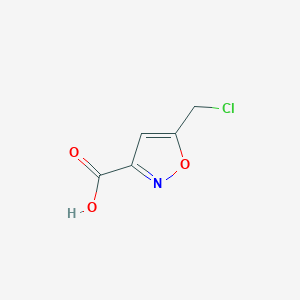

5-(Chloromethyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . It appears as a white to tan powder or crystals .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)isoxazole-3-carboxylic acid involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloroprop-1-ene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This procedure provides high yields of the target products and avoids the use of organic oxidants, bases, and solvents .Molecular Structure Analysis

The molecular weight of 5-(Chloromethyl)isoxazole-3-carboxylic acid is 161.54 . The infrared spectrum and proton NMR spectrum conform to the structure .Physical And Chemical Properties Analysis

5-(Chloromethyl)isoxazole-3-carboxylic acid appears as a white to tan powder or crystals . It has a melting point of 95.8-100.5 degrees Celsius .Applications De Recherche Scientifique

Drug Discovery

Isoxazole scaffolds are crucial in drug discovery research due to their varied biological activities. They can act as anticancer agents , HDAC inhibitors , antioxidants , antibacterial , and antimicrobial agents .

Antibiotic Development

The core structure of isoxazole has been found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .

Neurological Research

Isoxazoles like muscimol act as GABAA receptor agonists, while ibotenic acid acts as a neurotoxin. These compounds are used in neurological research to understand brain function and disorders .

Anti-inflammatory Agents

Compounds like parecoxib, which act as COX2 inhibitors, are derived from isoxazole and used as anti-inflammatory agents .

Immunosuppressants

Leflunomide, an immunosuppressant agent, also contains the isoxazole structure, indicating potential applications in immune response modulation .

Antituberculosis Activity

Isoxazole carboxylic acid derivatives have shown potent anti-TB activity, especially those with halogen substituents among mono- and di-substituted compounds .

Mécanisme D'action

- Isoxazoles are five-membered heterocyclic compounds commonly found in various drugs. Their significance lies in their ability to bind to biological targets due to their chemical diversity .

Target of Action

Mode of Action

Propriétés

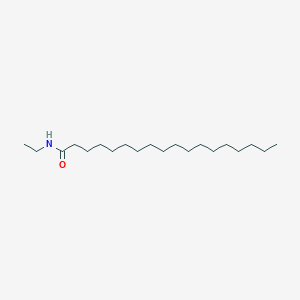

IUPAC Name |

5-(chloromethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQAZQHGFPGMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619085 | |

| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |

CAS RN |

3209-41-4 | |

| Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methylfuro[2,3-d]pyrimidine](/img/structure/B1628619.png)